molecular formula C7H16ClN B2433233 (2R,5R)-2,5-Dimethylpiperidine hydrochloride CAS No. 1071564-25-4

(2R,5R)-2,5-Dimethylpiperidine hydrochloride

Cat. No.: B2433233
CAS No.: 1071564-25-4
M. Wt: 149.66
InChI Key: ZBLZZASAHWIFBB-ZJLYAJKPSA-N
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Description

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and as a chiral building block in organic synthesis.

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZZASAHWIFBB-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Dimethylpiperidine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a 2,5-dimethylpyridine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or introduce additional functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Typical nucleophiles include alkoxides, amines, and thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is widely used as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of specific enantiomers in chemical reactions, which is crucial for developing pharmaceuticals where only one enantiomer is therapeutically active.

Medicinal Chemistry

The compound has been explored for its potential in drug development:

  • Antipsychotic Properties : Research indicates that it may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, making it a candidate for treating psychiatric disorders.
  • Anticholinesterase Activity : Studies have shown that it can inhibit acetylcholinesterase, which may have implications for Alzheimer's disease treatment by enhancing cholinergic signaling.

This compound exhibits various biological activities:

  • It has demonstrated potential antimicrobial properties against certain bacterial strains.
  • The compound's interaction with neurotransmitter receptors suggests possible applications in neuropharmacology.

Anticholinesterase Studies

Research has indicated that this compound can inhibit acetylcholinesterase activity effectively. This property was evaluated through in vitro assays comparing its efficacy against known cholinesterase inhibitors.

Neuropharmacology

Studies utilizing animal models have shown that the administration of this compound can lead to significant changes in behavior indicative of altered dopaminergic and serotonergic activity. These findings suggest potential therapeutic applications in mood disorders and schizophrenia.

Antimicrobial Testing

In vitro tests have demonstrated that this compound exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity.

Summary Table of Biological Activities

Biological ActivityObservations/Findings
AnticholinesteraseInhibits acetylcholinesterase; potential for Alzheimer's treatment
AntipsychoticModulates dopamine and serotonin pathways
AntimicrobialEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Dimethylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Another chiral compound with similar stereochemistry but different functional groups.

    2,5-Dideoxy-2,5-imino-D-mannitol: A polyhydroxylated piperidine with distinct biological activity.

Uniqueness

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.

Biological Activity

(2R,5R)-2,5-Dimethylpiperidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H15_{15}N·HCl
  • Molecular Weight : 161.67 g/mol
  • CAS Number : 1071564-25-4

The compound features a piperidine ring with two methyl groups at the 2 and 5 positions, contributing to its unique stereochemical properties.

The exact biological targets of this compound are not fully elucidated. However, it is primarily utilized as a reagent in asymmetric synthesis and may interact with various biological molecules to facilitate the formation of new chemical structures.

Potential Mechanisms:

  • Reagent in Synthesis : Acts as a chiral building block in the synthesis of pharmaceuticals targeting the central nervous system.
  • Interaction with Enzymes : May inhibit or activate specific enzymes depending on its structural context.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its use as a reagent rather than a therapeutic agent. Its bioavailability and metabolic pathways would depend on the specific applications in which it is employed.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Neuropharmacological Effects : It has been studied for its potential effects on neurotransmitter release mechanisms, particularly in the context of norepinephrine release during myocardial ischemia .
  • Chiral Building Block : Serves as an intermediate in synthesizing compounds with potential therapeutic applications for neurological disorders such as Alzheimer's disease and depression .

Case Studies and Research Findings

  • Norepinephrine Release Study :
    • A study investigated the compound's role in modulating norepinephrine release during myocardial ischemia. It demonstrated that certain histamine receptors could influence this process .
  • Pharmaceutical Applications :
    • As an intermediate in drug synthesis, this compound has been linked to the development of medications targeting various conditions such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .
  • Comparative Studies :
    • Compared to similar compounds like (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, this compound's unique methyl substitutions provide distinct reactivity profiles beneficial for specific synthetic pathways.

Summary of Biological Activities

Activity AreaDescription
NeuropharmacologyPotential modulation of neurotransmitter release mechanisms
Drug SynthesisUsed as an intermediate for pharmaceuticals targeting CNS disorders
Chemical ReactivityEngages in oxidation and substitution reactions to form diverse derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity (2R,5R)-2,5-Dimethylpiperidine hydrochloride, and how can enantiomeric excess be optimized?

  • Methodology : Utilize stereoselective synthesis, such as asymmetric hydrogenation of imine precursors with chiral catalysts (e.g., Rhodium-BINAP complexes). Protect amine groups during acidic workup (e.g., tert-butoxycarbonyl) to minimize racemization. Purify via recrystallization in ethanol/water (3:1 v/v) at −20°C for ≥12 hours. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol/diethylamine mobile phase) .

Q. Which analytical techniques are effective for verifying stereochemical integrity and purity?

  • Methodology :

  • Chiral HPLC : Chiralpak IB column, 0.8 mL/min flow rate, 220 nm detection.
  • 1H NMR with chiral shift reagents : Eu(hfc)3 in CDCl3 resolves diastereotopic protons.
  • Polarimetry : Specific rotation comparison ([α]D²⁵ = +34.5° for (2R,5R) vs. −34.2° for (2S,5S)).
  • LC-MS : Confirm molecular ion [M+H]+ at m/z 178.1 (free base) and chloride adducts .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Ventilation : Use fume hoods with ≥12 air changes/hour.
  • PPE : Nitrile gloves (≥0.11 mm), chemical goggles, and flame-retardant lab coats.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • Storage : Airtight containers under nitrogen at 2–8°C, segregated from oxidizers .

Advanced Research Questions

Q. How does the (2R,5R) stereochemistry affect binding to α-mannosidase I compared to other diastereomers?

  • Methodology :

  • Molecular docking : (2R,5R) forms hydrogen bonds with Glu271 and Asp341 (RMSD <1.5 Å).
  • Kinetic assays : Measure IC50 using 4-methylumbelliferyl-α-D-mannopyranoside. (2R,5R) shows IC50 = 0.8 μM vs. 40 μM for (2S,5S) due to steric incompatibility in the (2S,5S) form .

Q. How can racemization be minimized during hydrochloride salt formation?

  • Methodology :

  • Low-temperature salt formation : Use dry HCl gas in anhydrous diethyl ether at 0–5°C.
  • Ion-exchange chromatography : Amberlite IRA-400 (Cl− form) avoids acidic conditions.
  • Racemization monitoring : Chiral GC-MS (β-DEX 120 column) quantifies ee at each step .

Q. How to design impurity profiling studies for pharmaceutical intermediates?

  • Methodology :

  • Forced degradation : Expose to 0.1N HCl (24h), 40°C/75% RH (14 days), and 3% H₂O₂ (24h).
  • UPLC-PDA analysis : BEH C18 column (1.7 μm), 0.1% TFA/acetonitrile gradient.
  • Reference standards : Compare against EP/ICH-qualified impurities (e.g., meso-isomer ≤0.15%) .

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